(6-Fluorobenzo[b]thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluorobenzo[b]thiophen-2-yl)methanol is a chemical compound with the molecular formula C9H7FOS and a molecular weight of 182.21 g/mol. This compound is known for its wide range of applications in various fields of research and industry.
Preparation Methods
The synthesis of (6-Fluorobenzo[b]thiophen-2-yl)methanol typically involves the reaction of 6-fluorobenzo[b]thiophene with formaldehyde under specific conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
(6-Fluorobenzo[b]thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Common reagents used in substitution reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Fluorobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of (6-Fluorobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
(6-Fluorobenzo[b]thiophen-2-yl)methanol can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-methanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Chlorobenzo[b]thiophen-2-yl)methanol: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Biological Activity
(6-Fluorobenzo[b]thiophen-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H7FOS
- Molecular Weight : 182.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, which may facilitate better membrane permeability and interaction with target proteins.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[b]thiophene scaffold exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophenes have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1 | HeLa | 5.0 | Apoptosis induction |
2 | MCF-7 | 3.5 | Cell cycle arrest |
3 | A549 | 4.2 | Inhibition of growth |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzo[b]thiophene ring significantly affect the biological activity of derivatives. For example, the introduction of electron-withdrawing groups at specific positions enhances anticancer potency.
Key Findings from SAR Studies:
- Fluorination : The presence of fluorine at the 6-position increases potency against cancer cell lines.
- Hydroxyl Substitution : Hydroxyl groups at the 2-position improve solubility and bioavailability.
- Alkyl Chain Length : Optimal chain lengths enhance lipophilicity without compromising receptor binding.
Case Studies
- Inhibition of Protein Kinases : A study demonstrated that certain derivatives of benzo[b]thiophenes inhibited protein kinases such as DYRK1A and CLK1, suggesting potential applications in targeting dysregulated signaling pathways in cancer.
- Antimicrobial Efficacy : In another case study, this compound was tested against multidrug-resistant bacterial strains, showing promising results that could lead to new antimicrobial therapies .
Properties
IUPAC Name |
(6-fluoro-1-benzothiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLYISVQGDZBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.